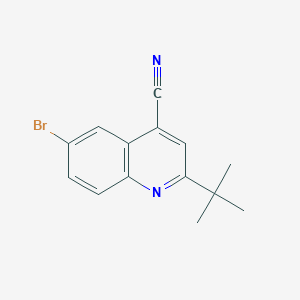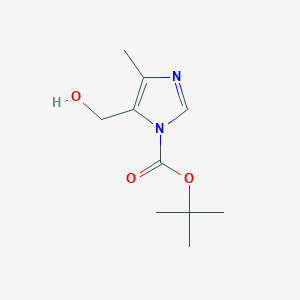
N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. The purine structure is significant in many biological processes, making this compound of interest in scientific research.
Métodos De Preparación
The synthesis of N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide involves several steps. One common synthetic route includes the reaction of 9-ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A well-known stimulant that is also a purine derivative.
What sets this compound apart is its specific structure, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
88420-66-0 |
|---|---|
Fórmula molecular |
C15H15N5O2 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
N-(9-ethyl-7-methyl-8-oxopurin-6-yl)benzamide |
InChI |
InChI=1S/C15H15N5O2/c1-3-20-13-11(19(2)15(20)22)12(16-9-17-13)18-14(21)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,16,17,18,21) |
Clave InChI |
UTYFJQYVZXTJFH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=NC=NC(=C2N(C1=O)C)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B11835266.png)


![Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate](/img/structure/B11835292.png)

![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)






